Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 851810-22-5
VCID: VC4303726
InChI: InChI=1S/C21H26N4O4S/c1-4-29-20(27)15-9-11-24(12-10-15)17(14-5-7-16(28-3)8-6-14)18-19(26)25-21(30-18)22-13(2)23-25/h5-8,15,17,26H,4,9-12H2,1-3H3
SMILES: CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Molecular Formula: C21H26N4O4S
Molecular Weight: 430.52

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate

CAS No.: 851810-22-5

Cat. No.: VC4303726

Molecular Formula: C21H26N4O4S

Molecular Weight: 430.52

* For research use only. Not for human or veterinary use.

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate - 851810-22-5

Specification

CAS No. 851810-22-5
Molecular Formula C21H26N4O4S
Molecular Weight 430.52
IUPAC Name ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C21H26N4O4S/c1-4-29-20(27)15-9-11-24(12-10-15)17(14-5-7-16(28-3)8-6-14)18-19(26)25-21(30-18)22-13(2)23-25/h5-8,15,17,26H,4,9-12H2,1-3H3
Standard InChI Key ZCMCOIKDSVKAGV-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O

Introduction

Chemical Identity

  • Name: Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate

  • Molecular Formula: Not explicitly provided but derived from the name.

  • Structure: Contains a thiazolo-triazole core fused with a piperidine ring and functionalized with hydroxy, methoxyphenyl, and ethyl carboxylate groups.

Structural Features

This compound integrates multiple functional groups and heterocyclic systems:

  • Thiazolo[3,2-b]124triazole Core:

    • A bicyclic heterocyclic system containing sulfur and nitrogen atoms.

    • Known for its bioactive properties in drug design.

  • Piperidine Ring:

    • A six-membered aliphatic nitrogen-containing ring.

    • Frequently found in pharmacologically active compounds.

  • Substituents:

    • Hydroxy group at the thiazole ring enhances solubility and hydrogen bonding.

    • Methoxyphenyl group introduces aromaticity and potential electronic effects.

    • Ethyl carboxylate provides ester functionality for possible hydrolysis or metabolic transformations.

Synthesis

While specific synthetic details for this compound are unavailable in the provided data, general strategies for similar compounds involve:

  • Formation of Thiazolo-Triazole Core:

    • Typically synthesized via cyclization reactions involving thiourea derivatives and hydrazine-based precursors.

  • Functionalization:

    • Introduction of substituents like hydroxy and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

  • Piperidine Derivatization:

    • Piperidine is functionalized at the 4-position to incorporate the carboxylic ester group.

Pharmacological Relevance

Compounds containing thiazolo-triazole scaffolds have demonstrated:

  • Anticancer Activity: Effective against various cell lines due to their ability to inhibit enzymatic pathways or induce apoptosis .

  • Anti-inflammatory Properties: Suggested by molecular docking studies targeting enzymes like 5-lipoxygenase .

Drug Development

The combination of diverse functional groups in this molecule makes it a candidate for:

  • Enzyme inhibition studies.

  • Scaffold optimization for increased potency and selectivity.

Analytical Characterization

To confirm the structure and purity of such compounds:

Techniques Used:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Provides detailed structural confirmation.

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